molecular formula C20H22ClNO4S B12139217 N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12139217
M. Wt: 407.9 g/mol
InChI Key: GALXKLKNHFFSLM-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, a chloromethylphenoxy group, and a dioxidotetrahydrothiophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including the formation of the acetamide backbone and the introduction of the functional groups. Common synthetic routes may include:

    Formation of the Acetamide Backbone: This can be achieved through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Chloromethylphenoxy Group: This step may involve the reaction of 4-chloro-3-methylphenol with an appropriate halogenating agent, followed by coupling with the acetamide intermediate.

    Incorporation of the Dioxidotetrahydrothiophenyl Group: This can be achieved through the reaction of tetrahydrothiophene with an oxidizing agent to form the dioxidotetrahydrothiophenyl group, which is then coupled with the acetamide intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or chloromethylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzylacetamide: Lacks the chloromethylphenoxy and dioxidotetrahydrothiophenyl groups.

    2-(4-chloro-3-methylphenoxy)acetamide: Lacks the benzyl and dioxidotetrahydrothiophenyl groups.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Lacks the benzyl and chloromethylphenoxy groups.

Uniqueness

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged for targeted applications in research and industry.

Properties

Molecular Formula

C20H22ClNO4S

Molecular Weight

407.9 g/mol

IUPAC Name

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C20H22ClNO4S/c1-15-11-18(7-8-19(15)21)26-13-20(23)22(12-16-5-3-2-4-6-16)17-9-10-27(24,25)14-17/h2-8,11,17H,9-10,12-14H2,1H3

InChI Key

GALXKLKNHFFSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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